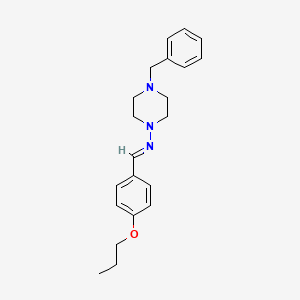

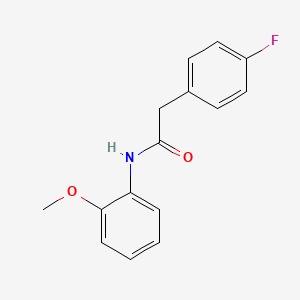

![molecular formula C21H24ClN3O5 B5523751 N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide](/img/structure/B5523751.png)

N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide and similar compounds involves multiple steps, including the reaction of substituted phenyl furans or thiophenes with hydrazine derivatives. The synthesis process typically involves the formation of a Schiff base followed by further functionalization to introduce the butanamide moiety. The synthetic routes are designed to introduce various substituents to study their effects on biological activity and chemical properties (Shilpa A.S & Satish Kumar.M, 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide has been determined using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These studies reveal the arrangement of atoms, molecular conformation, and the presence of intramolecular hydrogen bonding, which significantly influence the chemical reactivity and interactions of the compound (Rasool Khan et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide includes its ability to undergo various reactions, such as hydrolysis, reduction, and condensation. These reactions can alter the molecular structure and thus the chemical properties of the compound. The presence of functional groups such as the butanamide and hydrazine moieties contribute to its reactivity and interaction with other molecules (Aziz‐ur‐Rehman et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide are determined by its molecular structure. The orthorhombic crystal structure and specific molecular interactions contribute to the unique physical characteristics of the compound. These properties are crucial for determining the compound's applicability in different environments and for formulation purposes (Liang-zhong Xu et al., 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are influenced by the molecular structure and functional groups present in N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide. Studies on similar compounds show that the electron-withdrawing and donating nature of substituents affect the compound's overall reactivity and interaction with biological targets (K. M. Ibrahim et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity Studies

- A study by Gul et al. (2016) focused on the synthesis and bioactivity of sulfonamides derived from substituted benzaldehydes, including those with 3,4,5-trimethoxy moieties. These compounds exhibited interesting cytotoxic activities and were potent inhibitors of carbonic anhydrase, highlighting their potential for anti-tumor activity studies (Gul et al., 2016).

Experimental and Conformational Analyses

- Research on butenafine, a benzylamine antifungal agent, by Mingeot-Leclercq et al. (2001) provides insight into the interaction of lipophilic molecules with cell membrane phospholipids. This study utilized conformational analysis and in vitro experiments to understand the drug's interaction with lipids, which may inform the study of similar compounds (Mingeot-Leclercq et al., 2001).

Antimicrobial and Antifungal Activities

- The synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds were explored by Sarvaiya et al. (2019). These compounds were evaluated against various bacteria and fungi, showcasing a methodological approach for assessing the bioactivity of novel compounds (Sarvaiya et al., 2019).

General Pharmacology

- A study on S 19812, a dual inhibitor of cyclooxygenase and lipoxygenase pathways, by Tordjman et al. (2003), evaluated its efficacy in models of pain, inflammation, and its gastric tolerance. This research provides a framework for evaluating the pharmacological properties of new compounds (Tordjman et al., 2003).

Mechanistic Studies

- Unexpected results in the hydrazination of a nicotinate derivative, leading to C–S bond cleavage, were reported by Nordin et al. (2016). This study, featuring kinetic and computational analyses, might offer valuable insights into the reactivity and mechanism of related compounds (Nordin et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(4-chloro-2-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O5/c1-13-9-15(22)5-6-16(13)24-19(26)7-8-20(27)25-23-12-14-10-17(28-2)21(30-4)18(11-14)29-3/h5-6,9-12H,7-8H2,1-4H3,(H,24,26)(H,25,27)/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAGEWTUJSEOFU-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)

![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)

![9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523722.png)

![4,6-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5523724.png)

![2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5523729.png)

![N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5523735.png)

![4-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5523758.png)